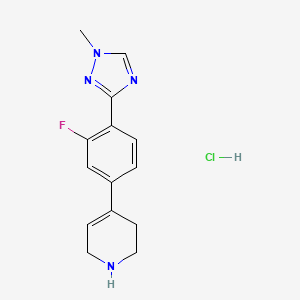
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(3-chlorophényl)-2,3-dihydro-1H-pyrrole est un composé organique hétérocyclique contenant un cycle pyrrole substitué par un groupe 3-chlorophényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(3-chlorophényl)-2,3-dihydro-1H-pyrrole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste à faire réagir le 3-chlorobenzaldéhyde avec une amine pour former un intermédiaire imine, qui subit ensuite une cyclisation pour donner le dérivé pyrrole souhaité. Les conditions réactionnelles impliquent souvent l'utilisation d'un catalyseur, tel qu'un acide ou une base, et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle du 5-(3-chlorophényl)-2,3-dihydro-1H-pyrrole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du composé. De plus, des techniques de purification telles que la cristallisation ou la chromatographie sont utilisées pour obtenir le produit pur.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(3-chlorophényl)-2,3-dihydro-1H-pyrrole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes de pyrrole correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les dihydropyrroles.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution, où l'atome de chlore est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Principaux produits formés
Oxydation : Oxydes de pyrrole.
Réduction : Dihydropyrroles.
Substitution : Divers dérivés pyrroles substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 5-(3-chlorophényl)-2,3-dihydro-1H-pyrrole a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un composé de tête potentiel pour le développement de médicaments en raison de sa similitude structurale avec des molécules bioactives.
Industrie : Utilisé dans le développement de matériaux dotés de propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 5-(3-chlorophényl)-2,3-dihydro-1H-pyrrole implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le composé peut se lier aux sites actifs ou aux sites allostériques, modulant l'activité de la protéine cible. Les voies spécifiques impliquées dépendent du contexte biologique et de la nature de la cible.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-chlorophényl)-2,3-dihydro-1H-pyrrole
- 5-(2-chlorophényl)-2,3-dihydro-1H-pyrrole
- 5-(3,4-dichlorophényl)-2,3-dihydro-1H-pyrrole
Unicité
Le 5-(3-chlorophényl)-2,3-dihydro-1H-pyrrole est unique en raison de la position de l'atome de chlore sur le cycle phényle, ce qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Cet isomère de position peut entraîner des activités biologiques et des propriétés chimiques différentes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C10H10ClN |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H10ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-5,7,12H,2,6H2 |
Clé InChI |
UTBXOBBRFIWXNH-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=C1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B11825160.png)
![2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)




![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)


![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)

![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)

![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)
